Ethyl 2-amino-3-(2,3-difluorophenyl)propanoate
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Overview
Description
Ethyl 2-amino-3-(2,3-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2,3-difluorophenyl)propanoate typically involves the reaction of 2,3-difluorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2,3-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
Ethyl 2-amino-3-(2,3-difluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2,3-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
- Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate
- Ethyl 3-amino-2,2-difluoro-3-(2-(trifluoromethyl)phenyl)propanoate
Uniqueness
Ethyl 2-amino-3-(2,3-difluorophenyl)propanoate is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2,3-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13/h3-5,9H,2,6,14H2,1H3 |
InChI Key |
BZVWETNGKFMDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
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